2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide
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Description
The compound “2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Molecular Structure Analysis
Oxadiazoles exist in four regioisomeric forms. The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment . The specific molecular structure of “2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide” is not provided in the available resources.Chemical Reactions Analysis
Oxadiazoles and their derivatives have shown favorable oxygen balance and positive heat of formations . They can be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . The specific chemical reactions involving “2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide” are not detailed in the available resources.Scientific Research Applications
- 1,3,4-Oxadiazoles have demonstrated antibacterial properties. While specific studies on this compound are limited, related derivatives have shown moderate antibacterial action against Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacterial strains .
- 1,3,4-Oxadiazoles are known for their anticancer properties. The compound “Zibotentan” (also containing the 1,3,4-oxadiazole unit) is an anticancer agent currently in late-stage clinical development .
- Certain 1,3,4-oxadiazole derivatives exhibit antidiabetic activity. For instance, the compound “5-(benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione” demonstrated glucose-lowering effects .
Antibacterial Activity
Anticancer Potential
Antidiabetic Potential
properties
IUPAC Name |
2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-15-23-24-21(27-15)18-13-25(19-10-6-5-9-17(18)19)14-20(26)22-12-11-16-7-3-2-4-8-16/h2-10,13H,11-12,14H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBOWZDRZUBBPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide |
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